molecular formula C9H13ClN2 B11910132 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B11910132
M. Wt: 184.66 g/mol
InChI Key: BHVHJRGWOBZAJO-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl group at position 5 and a hydrochloride salt. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.67 g/mol (calculated from and ). This compound is synthesized via Grignard addition followed by borohydride reduction. For example, 6-benzyl-1,6-naphthyridin-6-ium bromide reacts with methylmagnesium bromide to form a dihydro intermediate, which is reduced to the tetrahydro derivative using sodium borohydride (92% yield) .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H

InChI Key

BHVHJRGWOBZAJO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=CC=C2.Cl

Origin of Product

United States

Preparation Methods

One-Pot Hydroamination/Cyclization

Following vinylation, 2-vinyl-3-acylpyridine 19 undergoes a novel one-pot hydroamination/cyclization reaction mediated by ammonia in methanol. This step constructs the dihydronaphthyridine core (17 ) through intramolecular condensation. The reaction is conducted at 60°C under NH₃ pressure (0.65 MPa), achieving a 79% assay yield by HPLC. A minor byproduct, aromatized compound 26 , forms due to oxidation but is removed during aqueous workup.

Enantioselective Transfer Hydrogenation

The final stereogenic center is introduced via ruthenium-catalyzed enantioselective transfer hydrogenation of dihydronaphthyridine 17 . Using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) as the catalyst and ammonium formate as the hydrogen donor, the reaction achieves >99.9% enantiomeric excess (ee) and an 87% isolated yield. This step replaces earlier resolution methods, streamlining the synthesis of the tetrahydronaphthyridine scaffold.

Hydrolysis and Condensation-Based Synthesis

Hydrolysis of Ethyl Carboxylate Intermediates

An alternative route described in patent literature involves the hydrolysis of ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate. The reaction is conducted in a NaOH/ethanol solvent system at 50–55°C for 2–3 hours, followed by neutralization with citric acid. The product precipitates upon neutralization and is isolated via filtration, avoiding chromatographic purification.

Large-Scale Manufacturing Considerations

The patent method emphasizes scalability, employing dichloromethane and sodium bicarbonate for phase separation and sodium sulfate for drying. Key process parameters include:

  • Temperature control : Reactions are maintained at 0–5°C during exothermic steps to prevent byproduct formation.

  • Solvent distillation : Ethanol and dichloromethane are removed under vacuum below 40°C to minimize thermal degradation.

  • Yield optimization : Sequential washing with aqueous NaCl and sodium bicarbonate ensures high purity (≥98% by TLC).

Comparative Analysis of Synthetic Routes

Efficiency and Yield

The asymmetric route achieves a 25% overall yield over six linear steps, a significant improvement over earlier nine-step sequences. In contrast, the hydrolysis-based method offers simpler purification but lower enantiocontrol, requiring additional resolution steps.

Environmental and Economic Considerations

The Heck-type vinylation using ethylene gas reduces reliance on toxic vinyl halides, aligning with green chemistry principles. Both routes eliminate chromatography, but the asymmetric method’s use of expensive ruthenium catalysts may increase costs .

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound serves as a precursor in cyclization reactions to form complex polycyclic systems. A key methodology involves acid- or base-mediated ring closure , often utilizing diketones or β-diketones:

Reaction TypeConditionsProductYieldReference
Aza-Michael AdditionNH₃, MeOH, 60°CBicyclic lactam79%
Cyclization with DiketonesHCl, rtTetrahydro-naphthyridine derivatives40–92%

For example, treatment with ammonia under pressure facilitates intramolecular cyclization , forming lactam structures critical for drug candidates targeting neurological disorders .

Substitution Reactions

Electrophilic and nucleophilic substitutions enable functionalization at multiple positions:

Electrophilic Substitution

The pyridine ring undergoes halogenation or nitration at electron-deficient positions:

  • Chlorination : Using POCl₃ at reflux introduces chlorine at the 3-position.

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position .

Nucleophilic Substitution

The hydrochloride salt reacts with nucleophiles (e.g., amines, alkoxides) to replace leaving groups:

ReagentProductApplication
Methylamine5-Methyl-3-aminonaphthyridineIntermediate for kinase inhibitors
Sodium methoxideMethoxy-substituted derivativeSolubility enhancement

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces double bonds or modifies substituents:

CatalystConditionsOutcomeReference
RuCl₃/(R)-DM-SEGPHOSHCO₂H/Et₃N, 28°CEnantioselective reduction (98% ee)
Pd/C, H₂ (1 atm)EtOH, rtSaturated bicyclic core

This method is pivotal for synthesizing chiral intermediates in inverse agonists like TAK-828F .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagentsProductYield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives65–85%
Heck ReactionEthylene, Pd(OAc)₂Vinylated naphthyridines72%

The Heck reaction with ethylene gas is notable for its atom economy and scalability .

Functional Group Transformations

The hydrochloride salt participates in ester hydrolysis and oxidation:

  • Ester Hydrolysis : Treatment with NaOH/MeOH converts methyl esters to carboxylic acids.

  • Oxidation : KMnO₄ oxidizes tetrahydro rings to dihydro derivatives .

Pharmacological Activity via Chemical Modification

Derivatives show enhanced bioactivity:

  • Antimicrobial Activity : Cyano-substituted analogs inhibit bacterial growth (MIC: 2–8 µg/mL).

  • Enzyme Inhibition : Carboxamide derivatives exhibit IC₅₀ = 0.3 µM against acetylcholinesterase.

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related compounds:

CompoundSubstituentReactivity Profile
5-Bromo-1,6-naphthyridineBr at C5Enhanced electrophilic substitution
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridineNO₂ at C3Facilitates nucleophilic aromatic substitution

Industrial and Environmental Considerations

  • Scale-Up : Ammonia-mediated cyclizations avoid toxic solvents, aligning with green chemistry principles .

  • Stability : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere .

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been studied for various biological activities:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that certain naphthyridine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antiviral Properties
    • The compound has been identified as a potential inhibitor of HIV-1 integrase. It interacts with the LEDGF/p75-binding site on the integrase enzyme, which is crucial for viral replication. This mechanism makes it a candidate for antiviral chemotherapy .
  • Antimicrobial Effects
    • Investigations into the antimicrobial activities of naphthyridine derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .
  • Analgesic and Anti-inflammatory Activities
    • Some studies suggest that this compound may possess analgesic and anti-inflammatory properties, making it a potential candidate for pain management therapies .
  • Antioxidant Activity
    • The antioxidant properties of this compound have also been explored, indicating its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Anticancer Research

A study published in Pharmaceutical Research detailed the synthesis and evaluation of naphthyridine derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that specific modifications to the naphthyridine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antiviral Activity Against HIV

Research highlighted in Journal of Medicinal Chemistry examined the interaction between this compound and HIV integrase. The study concluded that this compound could serve as a lead structure for developing new antiviral agents targeting HIV replication pathways .

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various naphthyridine derivatives against clinical isolates of bacteria and fungi. Results showed that certain derivatives exhibited potent antimicrobial effects with low minimum inhibitory concentrations (MICs), suggesting their potential use in treating infectious diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This interaction inhibits the integrase enzyme, preventing the integration of viral DNA into the host genome, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Compound Name LogP (Predicted) Solubility Bioactivity/Application Hazard Profile (GHS)
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 1.8 Moderate (DMSO) Intermediate in CNS drug synthesis H302, H315, H319, H335
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride 0.5 Low (aqueous) Precursor for heterocyclic antibiotics Not reported
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 2.1 High (MeOH) Building block for kinase inhibitors H302, H315
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine 3.0 Low (lipophilic) Anti-Alzheimer hybrids (e.g., tacrine hybrids) Not reported

Key Insights:

  • Lipophilicity: Methyl and benzyl groups increase LogP (1.8–3.0), favoring blood-brain barrier penetration, as seen in anti-Alzheimer candidates .
  • Safety: Halogenated derivatives (e.g., 2-Cl) share acute toxicity hazards (H302: harmful if swallowed), while nitro compounds may pose explosive risks .

Biological Activity

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₃ClN₂
  • Molecular Weight : 184.66 g/mol
  • CAS Number : 1956355-24-0

Synthesis

The synthesis of this compound typically involves cyclization reactions and can be derived from various precursors. The compound has been synthesized through cobalt-catalyzed cyclizations which allow for the formation of complex molecular libraries that can be screened for biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. A library of compounds including 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine was screened for activity against Mycobacterium tuberculosis. Three lead compounds were identified with promising antituberculosis activity .

Antitumor Activity

The compound has shown potential as an antitumor agent. A review indicated that naphthyridine derivatives are frequently investigated for their anticancer properties. In vitro studies have demonstrated that certain naphthyridine analogs inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

  • Antituberculosis Screening :
    • A synthesized library of 101 naphthyridine derivatives was evaluated for antituberculosis activity. Notably, three compounds exhibited significant efficacy against resistant strains of M. tuberculosis .
  • Antitumor Mechanisms :
    • Research has shown that naphthyridine derivatives can disrupt cellular signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit protein kinases associated with tumor growth .
  • In Vivo Studies :
    • Animal models have been employed to assess the efficacy of these compounds in treating infections and tumors. Dosing regimens were optimized to evaluate pharmacokinetics and therapeutic outcomes .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Mycobacterium tuberculosis; lead compounds identified .
AntitumorInhibits cancer cell proliferation; induces apoptosis in various cancer cell lines .
Mechanism of ActionDisruption of cellular signaling pathways; inhibition of protein kinases .

Q & A

What is the structural configuration of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, and how does the methyl group influence its reactivity?

The compound features a partially saturated naphthyridine core with a methyl group at position 5 and a hydrochloride salt. The methyl group enhances steric effects and modulates electronic properties, influencing regioselectivity in reactions such as alkylation or oxidation. For instance, methylation at position 5 can stabilize intermediates during Grignard additions or reduce undesired side reactions by blocking reactive sites .

What are the common synthetic routes for this compound, and what are their respective yields and limitations?

Key methods include:

  • Grignard Addition : Reacting 6-benzyl-1,6-naphthyridin-6-ium bromide with methylmagnesium bromide yields 6-benzyl-5-methyl derivatives, followed by borohydride reduction (92% yield). Limitations include sensitivity to moisture and competing side reactions .
  • Diels-Alder Cycloaddition : Using enamine substrates (e.g., 1-acetyl-4-pyrrolidinyl-1,2,3,6-tetrahydropyridine) with nitropyrimidines provides nitro-substituted intermediates (48% yield), requiring subsequent deacetylation and oxidation .
  • Methylation via Alkylation : LiNPr₂i/THF and methyl iodide selectively methylate position 8 in related tetrahydro-naphthyridines (87% yield), though regioselectivity depends on steric and electronic factors .

How can reaction conditions be optimized to improve the yield of this compound in Grignard addition reactions?

Optimization strategies include:

  • Temperature Control : Maintaining low temperatures (5°C) during Grignard reagent addition minimizes decomposition .
  • Solvent Selection : THF enhances reagent solubility and reaction homogeneity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Post-Reduction Purification : Sodium borohydride reduction in methanol at pH 7 improves product stability, enabling high yields (92%) after column chromatography .

What spectroscopic techniques are most effective for characterizing the stereochemistry of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

  • ¹H/¹³C NMR : Chemical shifts (e.g., δ = 2.50 ppm for DMSO-d₆) and coupling constants reveal stereochemical environments. For example, methoxy or benzyloxy substituents produce distinct splitting patterns in tetrahydro-naphthyridines .
  • X-ray Crystallography : Resolves absolute configurations, particularly for chiral centers introduced during alkylation or reduction .
  • Mass Spectrometry : High-resolution MS (exact mass ±0.001 Da) confirms molecular formulas and detects isotopic patterns for halogenated analogs .

How do substituents at different positions on the naphthyridine ring affect the compound’s pharmacological activity?

  • Position 2 : Chloro or bromo substituents enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification .
  • Position 6 : Benzyl or tert-butyl groups improve lipophilicity, influencing blood-brain barrier penetration in CNS-targeted analogs .
  • Position 8 : Methyl groups reduce metabolic oxidation, increasing in vivo stability, as seen in tetrahydrobiopterin derivatives .

How can researchers resolve contradictions in analytical data when synthesizing 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

  • Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., over-oxidized or dimerized species) during Grignard reactions .
  • Computational Validation : DFT calculations predict NMR shifts or reaction pathways, aiding in structural assignments when experimental data conflicts .
  • Isotopic Labeling : ¹³C-labeled methyl groups track regiochemistry in ambiguous alkylation reactions .

What strategies are recommended for scaling up the synthesis of this compound while maintaining purity?

  • Flow Chemistry : Continuous processing minimizes exothermic risks in Grignard reactions and improves reproducibility .
  • Crystallization Optimization : Solvent screening (e.g., EtOH/water mixtures) enhances crystal purity and removes hydrochloride salt byproducts .
  • In-Line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time, reducing off-spec batches .

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